molecular formula C17H15N3O5 B14812137 N'-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-nitrobenzohydrazide

N'-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-nitrobenzohydrazide

Cat. No.: B14812137
M. Wt: 341.32 g/mol
InChI Key: OTUBSPBVXHRMMQ-MDZDMXLPSA-N
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Description

N’-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-nitrobenzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of methoxyphenyl and nitrobenzohydrazide groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-nitrobenzohydrazide typically involves the reaction of 2-methoxycinnamic acid with hydrazine derivatives under specific conditions. One common method includes the use of (2E)-3-(2-methoxyphenyl)prop-2-enoyl chloride as an intermediate, which is then reacted with 3-nitrobenzohydrazide to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-nitrobenzohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzohydrazide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol to facilitate the reactions.

Major Products Formed

Major products formed from these reactions include various derivatives of the original compound, such as amino-substituted derivatives from reduction reactions and different oxidation states of the compound from oxidation reactions.

Scientific Research Applications

N’-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-nitrobenzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenyl group contributes to the compound’s ability to interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-nitrobenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C17H15N3O5

Molecular Weight

341.32 g/mol

IUPAC Name

N'-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-nitrobenzohydrazide

InChI

InChI=1S/C17H15N3O5/c1-25-15-8-3-2-5-12(15)9-10-16(21)18-19-17(22)13-6-4-7-14(11-13)20(23)24/h2-11H,1H3,(H,18,21)(H,19,22)/b10-9+

InChI Key

OTUBSPBVXHRMMQ-MDZDMXLPSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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